CYP1A2, CYP2B6, and CYP2C19 Isoform-Specific Contributions to 2-Oxo-Clopidogrel Formation from Clopidogrel Prodrug
In cDNA-expressed human P450 isoform systems, the conversion of clopidogrel to 2-oxo-clopidogrel is catalyzed exclusively by three CYP isoforms: CYP1A2, CYP2B6, and CYP2C19. Using enzyme kinetic parameters, the relative contributions of these isoforms to 2-oxo-clopidogrel formation were quantified as 35.8% for CYP1A2, 19.4% for CYP2B6, and 44.9% for CYP2C19 [1]. Other P450 isoforms tested (CYP1A1, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, CYP3A4, and CYP4A11) showed no detectable activity toward the formation of 2-oxo-clopidogrel from clopidogrel [2]. In contrast, when 2-oxo-clopidogrel itself serves as the substrate for the second oxidative step, the active metabolite is produced by CYP2B6 (32.9%), CYP2C9 (6.76%), CYP2C19 (20.6%), and CYP3A4 (39.8%)—a distinct isoform panel demonstrating the compound's unique position at the interface between two enzymatically distinct metabolic steps [1].
| Evidence Dimension | Relative contribution of CYP isoforms to first oxidative step (formation of 2-oxo-clopidogrel from clopidogrel) |
|---|---|
| Target Compound Data | 2-Oxo-clopidogrel formation: CYP1A2 (35.8%), CYP2B6 (19.4%), CYP2C19 (44.9%) |
| Comparator Or Baseline | Active metabolite formation from 2-oxo-clopidogrel (second oxidative step): CYP2B6 (32.9%), CYP2C9 (6.76%), CYP2C19 (20.6%), CYP3A4 (39.8%) |
| Quantified Difference | CYP3A4 contributes 0% to first step, 39.8% to second step; CYP1A2 contributes 35.8% to first step, 0% to second step; CYP2C9 contributes 0% to first step, 6.76% to second step |
| Conditions | cDNA-expressed human P450 isoforms (Supersomes); clopidogrel substrate concentration 500 μM; glutathione added for second-step active metabolite stabilization |
Why This Matters
This differential isoform profile enables researchers to isolate and quantify CYP2C19-mediated first-step oxidation activity independently of CYP3A4-mediated second-step oxidation, which is critical for pharmacogenomic studies where CYP2C19 loss-of-function alleles affect clopidogrel efficacy.
- [1] Kazui M, Nishiya Y, Ishizuka T, et al. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metab Dispos. 2010;38(1):92-99. View Source
- [2] Kazui M, Nishiya Y, Ishizuka T, et al. Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metab Dispos. 2010;38(1):92-99. (Fig. 3: Production of 2-oxo-clopidogrel from clopidogrel by cDNA-expressed P450s) View Source
